![molecular formula C19H14N6O3S B2546947 N-1,3-benzodioxol-5-yl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide CAS No. 877635-11-5](/img/structure/B2546947.png)
N-1,3-benzodioxol-5-yl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a benzodioxol group, a pyridine ring, a triazolo ring, and a pyridazine ring . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement and connectivity of its functional groups. The benzodioxol, pyridine, triazolo, and pyridazine rings would all contribute to the compound’s three-dimensional structure .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of its functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the properties of its functional groups .
Wissenschaftliche Forschungsanwendungen
- N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has been investigated for its potential as an antidepressant and anxiolytic agent. Studies suggest that it modulates neurotransmitter systems, impacting serotonin and norepinephrine reuptake, which may contribute to mood regulation .
- Preclinical studies indicate that this compound exhibits neuroprotective effects. It may enhance cognitive function by promoting neuronal survival, reducing oxidative stress, and modulating synaptic plasticity. Researchers are exploring its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- SR-01000020263 shows promise as an anticancer agent. It interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Researchers are investigating its efficacy against various cancer types, including breast, lung, and colon cancers .
- The compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. It may be useful in conditions like rheumatoid arthritis and inflammatory bowel diseases .
- N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibits antimicrobial activity against bacteria, fungi, and parasites. Researchers are exploring its use as a novel antimicrobial agent .
- Studies suggest that this compound may have vasodilatory effects, potentially benefiting cardiovascular health. It could be investigated further for hypertension management and prevention of vascular complications .
- Preliminary research indicates that SR-01000020263 may impact glucose metabolism and lipid profiles. Its potential role in managing diabetes and obesity warrants further investigation .
- Researchers are actively designing derivatives based on this compound’s scaffold for drug development. Its unique structure offers opportunities for creating novel therapeutic agents .
Antidepressant and Anxiolytic Effects
Neuroprotection and Cognitive Enhancement
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Potential
Cardiovascular Applications
Metabolic Disorders
Drug Development and Medicinal Chemistry
References and additional details can be found in the following sources:
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c26-18(21-13-1-3-15-16(9-13)28-11-27-15)10-29-19-23-22-17-4-2-14(24-25(17)19)12-5-7-20-8-6-12/h1-9H,10-11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLQEGGAPARNRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.